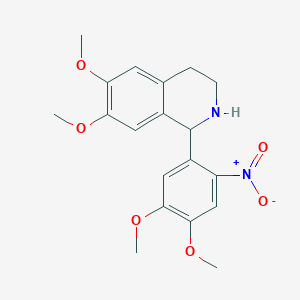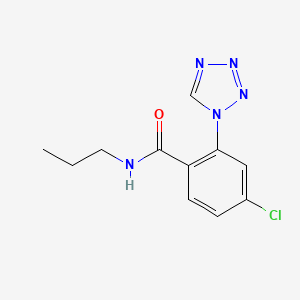
N'-(1H-indol-3-ylmethylene)-3,5-dinitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-3-ylmethylene)-3,5-dinitrobenzohydrazide, commonly known as INDH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INDH is a hydrazide derivative that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of INDH involves the inhibition of various cellular pathways, including the PI3K/Akt and MAPK/ERK signaling pathways. The compound has been shown to induce apoptosis by activating the caspase-3 pathway and inhibiting the anti-apoptotic protein Bcl-2. Additionally, INDH has been reported to inhibit the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
INDH exhibits a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and activating the caspase-3 pathway. Moreover, INDH has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
The advantages of using INDH in lab experiments include its ability to inhibit various cellular pathways, making it a potential therapeutic agent for various diseases. Moreover, the compound exhibits a wide range of biological activities, making it a versatile tool for studying cellular processes. However, the limitations of using INDH in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on INDH. One potential area of investigation is the development of novel INDH derivatives with improved solubility and bioavailability. Another area of research is the identification of specific cellular targets of INDH and the elucidation of its mechanism of action. Moreover, the potential therapeutic applications of INDH in various diseases, including cancer and inflammation, warrant further investigation.
合成法
INDH can be synthesized using different methods, including the reaction of 3,5-dinitrobenzoyl chloride with indole-3-carboxaldehyde in the presence of hydrazine hydrate. Another method involves the reaction of 3,5-dinitrobenzoyl hydrazine with indole-3-carboxaldehyde in the presence of acetic acid. The yield and purity of the compound can be improved by using a column chromatography technique.
科学的研究の応用
INDH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, INDH has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, INDH has been reported to have anti-microbial activity against various bacterial and fungal strains.
特性
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O5/c22-16(10-5-12(20(23)24)7-13(6-10)21(25)26)19-18-9-11-8-17-15-4-2-1-3-14(11)15/h1-9,17H,(H,19,22)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSQTQKALNFSPG-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1H-indol-3-ylmethylene)-3,5-dinitrobenzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5975676.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B5975681.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5975701.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5975707.png)

![4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate](/img/structure/B5975719.png)
![[5-({[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B5975722.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5975725.png)
![1-cyclohexyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5975726.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5975734.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5975737.png)
![2-[4-(4-fluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5975739.png)
![1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5975747.png)